

Comparative Analysis of ZK824190 Hydrochloride: Human vs. Murine uPA CrossReactivity

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Compound of Interest		
Compound Name:	ZK824190 hydrochloride	
Cat. No.:	B10829437	Get Quote

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This guide provides a comparative overview of the inhibitory activity of **ZK824190 hydrochloride**, a selective urokinase-type plasminogen activator (uPA) inhibitor. The available data on its activity against human uPA and its selectivity over other related proteases are presented. At present, specific data on the cross-reactivity of **ZK824190 hydrochloride** with murine uPA is not available in the public domain.

Introduction to ZK824190 Hydrochloride

ZK824190 hydrochloride is an orally available, selective inhibitor of urokinase-type plasminogen activator (uPA).[1][2][3] uPA is a serine protease that plays a critical role in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. Its overexpression is associated with the progression of various diseases, including cancer and multiple sclerosis.

Performance Data: Human Enzyme Inhibition

Quantitative data for the inhibitory activity of **ZK824190 hydrochloride** against human uPA and its cross-reactivity with other human serine proteases are summarized in the table below. This information is crucial for assessing the compound's selectivity and potential for off-target effects.



Target Enzyme	IC50 (nM)
Human uPA	237
Human tPA	1600
Human Plasmin	1850

Data sourced from MedchemExpress and Immunomart.[1][3]

The data clearly indicates that **ZK824190 hydrochloride** is significantly more potent against human uPA compared to tissue-type plasminogen activator (tPA) and plasmin, demonstrating its selectivity.

Murine uPA Cross-Reactivity: An Unanswered Question

A thorough search of the scientific literature and publicly available databases did not yield specific inhibitory data (IC50 or K_i values) for **ZK824190 hydrochloride** against murine uPA. The primary research article describing the discovery of this class of inhibitors focuses on their activity against human enzymes and their efficacy in a rat model of experimental autoimmune encephalomyelitis (EAE), but does not provide a direct enzymatic comparison with murine uPA.

The lack of murine cross-reactivity data is a critical consideration for researchers planning preclinical studies in mouse models. The species-specific differences between human and murine uPA can significantly impact the efficacy of an inhibitor.

Experimental Protocols

Below is a generalized protocol for an in vitro uPA inhibition assay, which is a standard method for determining the inhibitory potency of compounds like **ZK824190 hydrochloride**.

Enzyme Inhibition Assay (Chromogenic Substrate Method)

- Reagents and Materials:
 - Human or murine uPA enzyme



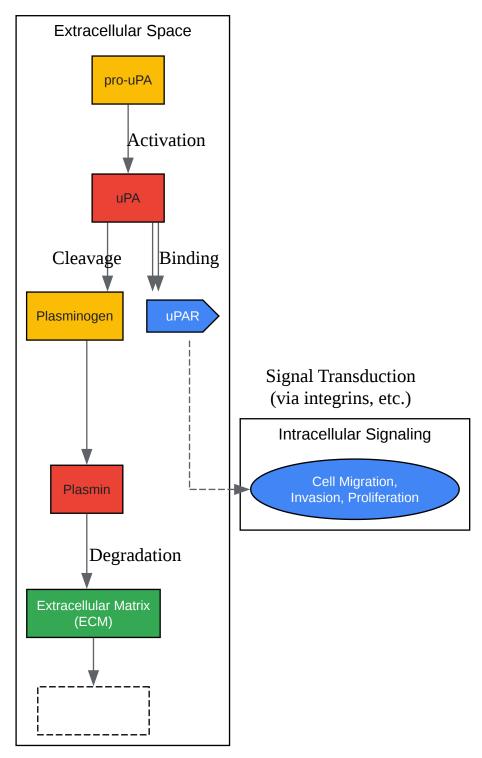
- Chromogenic uPA substrate (e.g., S-2444)
- Assay buffer (e.g., Tris-HCl, pH 8.5)
- Test compound (ZK824190 hydrochloride) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate
- Microplate reader
- Procedure:
 - 1. A solution of human or murine uPA is pre-incubated with varying concentrations of **ZK824190 hydrochloride** in the assay buffer for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
 - 2. The enzymatic reaction is initiated by the addition of the chromogenic substrate.
 - 3. The absorbance is measured at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
 - 4. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Key Processes

To further aid in the understanding of the context of **ZK824190 hydrochloride**'s function, the following diagrams illustrate the general uPA signaling pathway and a typical experimental workflow for assessing enzyme inhibition.



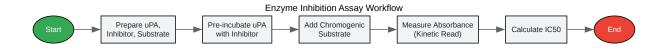
uPA Signaling Pathway



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Caption: A simplified diagram of the urokinase-type plasminogen activator (uPA) signaling pathway.



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Caption: A typical workflow for an in vitro enzyme inhibition assay.

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